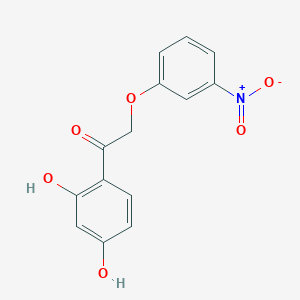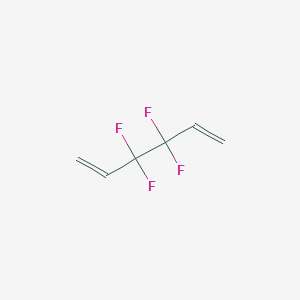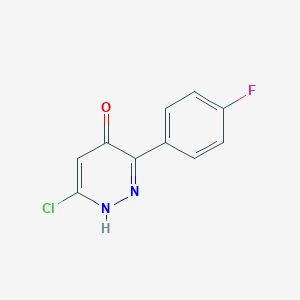
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-724714 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting this kinase, 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one can prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one are primarily related to its inhibition of the EGFR tyrosine kinase. This inhibition can lead to the suppression of cell growth and division, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one for lab experiments is its potent inhibition of the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one. One area of research is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, may also be an area of future research.
Synthesemethoden
The synthesis of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the reaction of 4-fluoroaniline with 2-chloro-5-nitropyridine, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by treating the resulting amine with acetic anhydride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase. It has also been studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
138651-12-4 |
|---|---|
Produktname |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
Molekularformel |
C10H6ClFN2O |
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-8(15)10(14-13-9)6-1-3-7(12)4-2-6/h1-5H,(H,13,15) |
InChI-Schlüssel |
PUJTZWDUPVKIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
Synonyme |
6-CHLORO-3-(4-FLUOROPHENYL)-4-PYRIDAZINOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



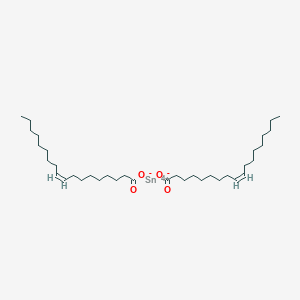
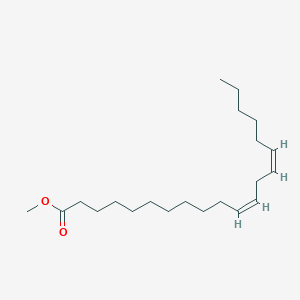
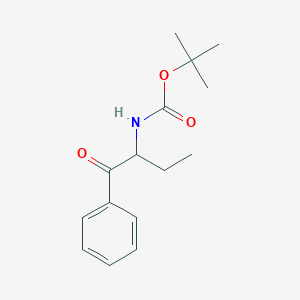
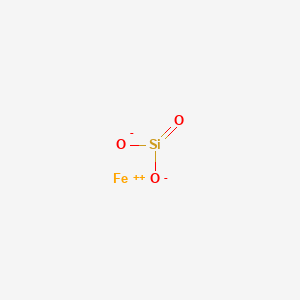
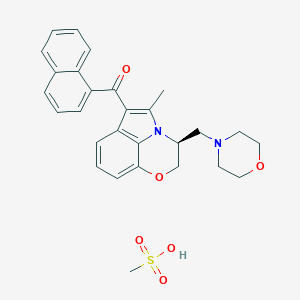
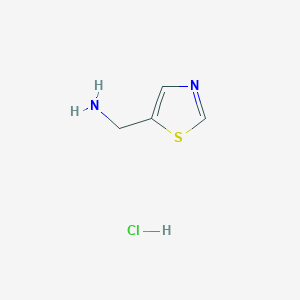
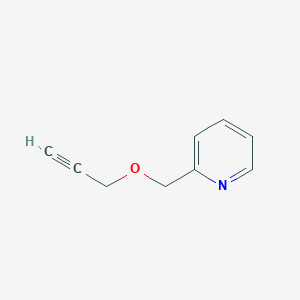
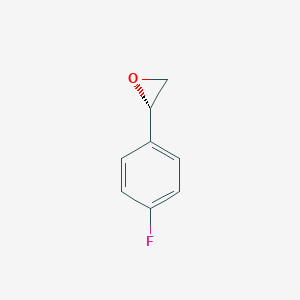
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

